N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide is a compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-14(13-8-4-3-5-9-13)18(23)20-12-17-15-10-6-7-11-16(15)19(24)22-21-17/h3-11,14H,2,12H2,1H3,(H,20,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJTJREPBRORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazin-1-yl derivatives with appropriate alkylating agents. One common method involves the use of anhydrous tetrahydrofuran as a solvent, with triethylamine as a base, and hydrazine hydrate as a reagent . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, triethylamine, and various alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, such as poly (ADP-ribose) polymerase (PARP) and topoisomerase II . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities, but may differ in their specific functional groups and overall potency.
Oxadiazole derivatives: These compounds contain an oxadiazole ring and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Quinazolinone derivatives: These compounds have a quinazolinone core structure and are studied for their potential therapeutic applications in cancer and other diseases.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
